molecular formula C24H19ClFN3O B2866533 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-97-5

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2866533
CAS No.: 847395-97-5
M. Wt: 419.88
InChI Key: LULCVWPOCGYWAS-UHFFFAOYSA-N
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Description

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps. One common method involves the reaction of 1-(2-chlorobenzyl)-1H-benzimidazole with 2-fluorobenzaldehyde in the presence of a suitable base and solvent. The resulting intermediate is then subjected to cyclization to form the pyrrolidin-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzimidazol-1-yl]ethanone

Uniqueness

4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULCVWPOCGYWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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